molecular formula C10H12ClNO5S B7541498 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid

2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid

Cat. No. B7541498
M. Wt: 293.72 g/mol
InChI Key: GPPBLNNZDFQGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid, also known as CHPS, is a sulfonamide-based compound that has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to possess a range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid is not fully understood, but it is believed to involve inhibition of bacterial cell wall synthesis and DNA replication. In addition, 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects
2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit bacterial growth by inhibiting cell wall synthesis and DNA replication. In addition, 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid in lab experiments include its broad-spectrum antibacterial activity, its antitumor activity against a range of cancer cell lines, and its anti-inflammatory activity. However, the limitations of using 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid. One area of research is the development of novel derivatives of 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid with improved antibacterial, antitumor, and anti-inflammatory activity. Another area of research is the investigation of the mechanism of action of 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid and its derivatives. Furthermore, the potential use of 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid as a therapeutic agent for the treatment of bacterial infections, cancer, and inflammatory diseases warrants further investigation.

Synthesis Methods

The synthesis of 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-hydroxypropylsulfonamide in the presence of a reducing agent such as iron powder. The resulting product is then purified by recrystallization to obtain pure 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid.

Scientific Research Applications

2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In addition, 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Furthermore, 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO5S/c1-6(13)5-12-18(16,17)7-2-3-9(11)8(4-7)10(14)15/h2-4,6,12-13H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPBLNNZDFQGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid

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